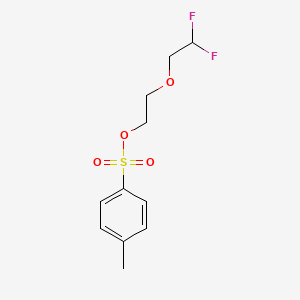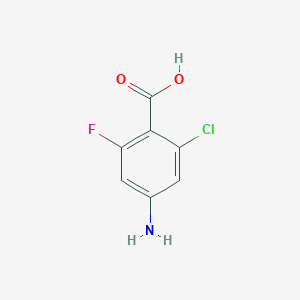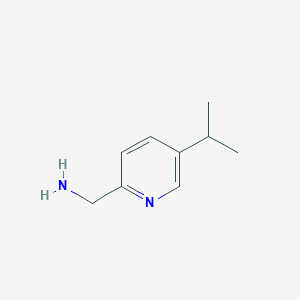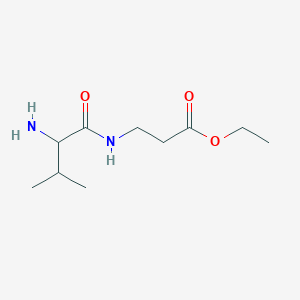
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO4S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and the ethyl group is substituted with a 2,2-difluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2,2-difluoroethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2,2-Difluoroethoxy)ethanol+4-methylbenzenesulfonyl chloride→2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,2-difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: 2-(2,2-Difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: 2-(2,2-Difluoroethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and advanced materials.
Biological studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a single fluorine atom.
2-(2,2,2-Trifluoroethoxy)ethyl 4-methylbenzenesulfonate: Contains three fluorine atoms, making it more electron-withdrawing.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Lacks fluorine atoms, resulting in different reactivity and properties.
Uniqueness
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of two fluorine atoms, which influence its reactivity and stability. The difluoroethoxy group imparts specific electronic and steric effects, making this compound valuable in certain synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C11H14F2O4S |
|---|---|
Molekulargewicht |
280.29 g/mol |
IUPAC-Name |
2-(2,2-difluoroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14F2O4S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
LZTBOGYONSPFLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)



![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)




![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

